Benzoctamine itself is derived from benzodiazepine structures, which are characterized by a fusion of a benzene ring with a diazepine ring. This class of compounds is widely studied for their effects on the central nervous system and their interactions with gamma-aminobutyric acid (GABA) receptors. Benzoctamine-d3 hydrochloride is specifically used in research settings to trace metabolic pathways due to the presence of deuterium, allowing scientists to differentiate it from non-deuterated compounds in biological studies.
The synthesis of benzoctamine-d3 hydrochloride typically involves several steps:
The yield and efficiency of these reactions can vary based on conditions such as temperature, solvent choice, and reaction time.
Benzoctamine-d3 hydrochloride features a core structure typical of benzodiazepines, with specific substitutions that include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are commonly used to confirm the structure and purity of synthesized benzoctamine-d3 hydrochloride.
Benzoctamine-d3 hydrochloride undergoes various chemical reactions typical for benzodiazepines:
These reactions are critical for understanding the pharmacodynamics of benzoctamine-d3 hydrochloride.
The mechanism through which benzoctamine-d3 hydrochloride exerts its effects primarily involves:
Pharmacological studies often utilize deuterated compounds like benzoctamine-d3 to trace metabolic pathways and receptor interactions more accurately.
Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) provide further insights into its physical properties.
Benzoctamine-d3 hydrochloride has several applications in scientific research:
Benzoctamine-d3 hydrochloride is a deuterated analog of the anxiolytic compound benzoctamine hydrochloride (C₁₈H₂₀ClN), where three hydrogen atoms in the methyl group (–CH₃) of the amine side chain are replaced by deuterium atoms (–CD₃). This isotopic modification yields a molecular formula of C₁₈H₁₇D₃ClN and increases the molecular weight from 285.81 g/mol (non-deuterated) to 288.83 g/mol [3] [5]. The deuterium atoms are covalently bonded to carbon at the terminal methyl position of the N-methyl chain, a site strategically selected due to its involvement in metabolic N-demethylation pathways [9]. The tetracyclic dibenzobicyclo-octadiene core—comprising fused benzene and cyclohexane rings—remains unchanged, preserving the three-dimensional configuration critical for receptor interactions [2] [4].
Table 1: Structural Attributes of Benzoctamine-d3 Hydrochloride
Property | Benzoctamine-d3 Hydrochloride | Benzoctamine Hydrochloride |
---|---|---|
Molecular Formula | C₁₈H₁₇D₃ClN | C₁₈H₂₀ClN |
Molecular Weight (g/mol) | 288.83 | 285.81 |
Isotopic Substitution Site | N-methyl group (–CD₃) | N-methyl group (–CH₃) |
CAS Number | Not specified (Parent: 10085-81-1) | 10085-81-1 |
The introduction of deuterium enhances metabolic stability while minimally altering basic physicochemical parameters. The deuterium kinetic isotope effect (DKIE) reduces the rate of cytochrome P450-mediated N-demethylation, a primary metabolic pathway for benzoctamine [9]. In vitro studies in human liver microsomes show a 2–5-fold increase in half-life (t₁/₂) for the deuterated analog compared to the non-deuterated compound [9]. However, acid dissociation constant (pKa) and partition coefficient (logP) remain largely unchanged due to deuterium’s similar electronegativity to hydrogen. LogP is experimentally estimated at ~4.6, indicating high lipophilicity comparable to non-deuterated benzoctamine [3] [4].
Table 2: Physicochemical Comparison
Property | Benzoctamine-d3 Hydrochloride | Benzoctamine Hydrochloride | Analytical Method |
---|---|---|---|
logP | ~4.6 | 4.6 | Calculated/LC-MS |
Water Solubility | >50 mg/mL | >50 mg/mL | Shake-flask HPLC |
Metabolic t₁/₂ (Human Microsomes) | 3–7 hours | 1–3 hours | LC-MS/MS quantification |
Melting Point | >200°C (dec.) | >200°C (dec.) | DSC |
Metabolic Pathways
Non-deuterated benzoctamine undergoes rapid hepatic metabolism via:
Receptor Binding and Selectivity
Non-deuterated benzoctamine acts as a:
Pharmacokinetic Parameters
Key comparative pharmacokinetic metrics derived from preclinical models:
Table 3: Pharmacokinetic and Metabolic Profile Comparison
Parameter | Benzoctamine-d3 Hydrochloride | Benzoctamine Hydrochloride | Biological System |
---|---|---|---|
Primary Metabolic Route | N-Demethylation (slowed) | N-Demethylation | Human hepatocytes |
Oral Bioavailability | >90% | >90% | Rat model |
Plasma Half-Life (t₁/₂) | 4–6 hours | 2–3 hours | Rat model |
Serotonin Receptor IC₅₀ | 115 mM | 115 mM | In vitro binding |
The deuterated analog represents a strategic refinement of benzoctamine, leveraging isotopic chemistry to optimize metabolic stability while preserving the pharmacological profile of the parent molecule.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7